Bez235;nvp-bez235
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dactolisib is synthesized through a multi-step process involving the formation of an imidazoquinoline core. The synthetic route typically begins with the preparation of 3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinoline, which is then substituted at position 1 by a 4-(1-cyanoisopropyl)phenyl group and at position 8 by a quinolin-3-yl group . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of dactolisib involves scaling up the laboratory synthesis process. This typically includes optimizing reaction conditions to increase yield and purity while minimizing the use of hazardous reagents. The process may also involve the use of continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Dactolisib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in dactolisib.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce reduced imidazoquinoline compounds .
Scientific Research Applications
Dactolisib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study dual inhibition mechanisms of PI3K and mTOR.
Medicine: Explored as a potential therapeutic agent for various cancers, including breast cancer, pancreatic neuroendocrine tumors, and glioblastomas
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
Dactolisib exerts its effects by inhibiting both PI3K and mTOR, which are key components of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. By inhibiting these targets, dactolisib can induce apoptosis and inhibit tumor growth . The molecular targets include the catalytic subunits of PI3K (p110α, p110γ, p110δ, and p110β) and mTOR .
Comparison with Similar Compounds
Dactolisib is unique among PI3K/mTOR inhibitors due to its dual inhibition mechanism. Similar compounds include:
LY294002: Inhibits only PI3K and lacks mTOR inhibition.
Rapamycin: Specifically inhibits mTOR but not PI3K.
Compared to these compounds, dactolisib offers the advantage of targeting both PI3K and mTOR, making it more effective in certain cancer treatments .
Properties
Molecular Formula |
C24H19N5O |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-methyl-2-(3-methyl-2-oxo-8-quinolin-3-ylimidazo[4,5-c]quinolin-1-yl)propanenitrile |
InChI |
InChI=1S/C24H19N5O/c1-24(2,14-25)29-22-18-11-15(17-10-16-6-4-5-7-19(16)26-12-17)8-9-20(18)27-13-21(22)28(3)23(29)30/h4-13H,1-3H3 |
InChI Key |
KGAAOKXUCALAPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)N1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC5=CC=CC=C5N=C4 |
Origin of Product |
United States |
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